molecular formula C11H19NO2S B2925795 N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide CAS No. 2305472-68-6

N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide

Cat. No.: B2925795
CAS No.: 2305472-68-6
M. Wt: 229.34
InChI Key: HRWYAQKMWPOCCO-UHFFFAOYSA-N
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Description

N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethylsulfinyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group is introduced via sulfoxidation reactions, where an ethylthio group is oxidized to form the sulfinyl group.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the cyclohexyl ring with the prop-2-enamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-(2-Ethylsulfonylcyclohexyl)prop-2-enamide.

    Reduction: Formation of N-(2-Ethylthiocyclohexyl)prop-2-enamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Similar structure but with a hydroxypropyl group instead of an ethylsulfinyl group.

    N-(2-Cyclohexylamino)-2-oxoethyl)-N-(4-octyloxy)phenyl-prop-2-enamide: Contains a cyclohexylamino group and an octyloxyphenyl group.

Uniqueness

N-(2-Ethylsulfinylcyclohexyl)prop-2-enamide is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethylsulfinylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-3-11(13)12-9-7-5-6-8-10(9)15(14)4-2/h3,9-10H,1,4-8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWYAQKMWPOCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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